Cas no 147904-77-6 (2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID)

2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2-formyl-5-hydroxy-4-methoxy-
- 2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID
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- MDL: MFCD20652270
- インチ: 1S/C9H8O5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-4,11H,1H3,(H,12,13)
- InChIKey: OIHYUJVAHOIZNC-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC(O)=C(OC)C=C1C=O
2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-339544-10g |
2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |
147904-77-6 | 10g |
$2384.0 | 2023-09-03 | ||
Enamine | EN300-339544-5g |
2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |
147904-77-6 | 5g |
$1896.0 | 2023-09-03 | ||
Enamine | EN300-339544-5.0g |
2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |
147904-77-6 | 5.0g |
$1896.0 | 2023-02-23 | ||
Enamine | EN300-339544-10.0g |
2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |
147904-77-6 | 10.0g |
$2384.0 | 2023-02-23 | ||
Enamine | EN300-339544-2.5g |
2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |
147904-77-6 | 2.5g |
$1496.0 | 2023-09-03 | ||
Enamine | EN300-339544-1.0g |
2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |
147904-77-6 | 1.0g |
$723.0 | 2023-02-23 | ||
Enamine | EN300-339544-1g |
2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |
147904-77-6 | 1g |
$723.0 | 2023-09-03 |
2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACIDに関する追加情報
2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID: A Comprehensive Overview
2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID, also known by its CAS number 147904-77-6, is a highly specialized aromatic compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structural features, which include a formyl group, a hydroxyl group, and a methoxy group attached to a benzoic acid backbone. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest in both academic and applied research.
The synthesis of 2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID involves a series of carefully designed organic reactions. Researchers have employed various strategies, including Friedel-Crafts acylation, hydroxylation, and methylation, to construct the molecule. Recent advancements in catalytic methods and green chemistry have further enhanced the efficiency and sustainability of these synthetic pathways. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
The biological activities of 2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID have been extensively studied in recent years. In vitro assays have demonstrated its potent antioxidant properties, which are attributed to the electron-donating effects of the hydroxyl and methoxy groups. These findings have led to investigations into its potential application as a natural antioxidant in food preservation and cosmetic formulations. Additionally, studies have shown that this compound exhibits anti-inflammatory properties, making it a promising candidate for drug development targeting inflammatory diseases.
In the field of pharmacology, 2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID has shown remarkable bioavailability when administered orally. Preclinical trials have indicated that it can effectively cross cellular membranes, allowing it to exert its therapeutic effects at target sites. Furthermore, recent research has explored its role as a modulator of key signaling pathways involved in cancer progression. Initial results suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis.
The application of 147904-77-6 extends beyond medicine. Its ability to chelate metal ions has made it a valuable additive in water treatment systems, where it helps remove heavy metals from contaminated water sources. This property is particularly relevant in regions facing water scarcity and pollution challenges. Moreover, the compound's UV-absorbing characteristics make it an ideal ingredient in sunscreen products, offering protection against harmful UV radiation without causing skin irritation.
In conclusion, 2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID, with its CAS number 147904-77-6, stands out as a versatile compound with multifaceted applications across various industries. Its unique chemical structure, coupled with its diverse biological activities, positions it as a key player in both scientific research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, its role in advancing modern science is expected to grow significantly.
147904-77-6 (2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID) 関連製品
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